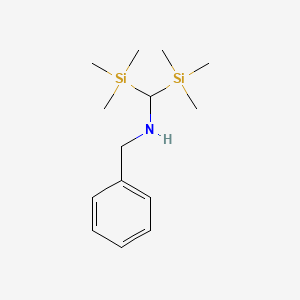

C14H27NSi2

Description

C₁₄H₂₇NSi₂, known as (tert-butyldimethylsilyl-phenyldimethylsilyl)amine, is a silicon-containing amine with a molecular weight of 265.54 g/mol . Key properties include:

- Melting Point: 65–70°C (under reduced pressure: 0.01 mbar)

- Synthetic Yield: 95% via optimized routes

- Mass Spectrometry: Dominant fragments at m/z 208 ([M-Bu]⁺) and 100% relative intensity for the base peak .

- NMR Data: Confirms the tert-butyl and phenyl-dimethylsilyl groups in CDCl₃ solvent .

This compound is utilized in organic synthesis as a sterically hindered base and silicon-protecting group reagent .

Properties

Molecular Formula |

C14H27NSi2 |

|---|---|

Molecular Weight |

265.54 g/mol |

IUPAC Name |

N-benzyl-1,1-bis(trimethylsilyl)methanamine |

InChI |

InChI=1S/C14H27NSi2/c1-16(2,3)14(17(4,5)6)15-12-13-10-8-7-9-11-13/h7-11,14-15H,12H2,1-6H3 |

InChI Key |

UZEARJSSEBQCCA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(NCC1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Biological Activity

C14H27NSi2, a compound characterized by its unique structural features, has garnered attention in the field of organosilicon chemistry due to its potential biological activities. This compound is a bis(silylmethyl)aniline derivative, which indicates it contains both silicon and nitrogen functionalities that could influence its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that organosilicon compounds often exhibit antimicrobial, antifungal, and anticancer properties. The presence of silicon in the structure may enhance the compound's ability to penetrate cellular membranes, potentially leading to increased bioavailability and efficacy.

Antimicrobial Properties

Studies have demonstrated that similar organosilicon compounds possess significant antimicrobial activities. For instance, derivatives with similar structures have shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell growth and survival is of particular interest. Research has shown that organosilicon compounds can inhibit tumor growth in vitro and in vivo, although specific studies on this compound are still limited.

Synthesis and Characterization

This compound has been synthesized through various methods, including catalytic reactions involving disilylamines. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm its structural integrity and purity. For example, elemental analysis indicated a composition closely matching theoretical values: C (10.32%), H (63.14%), N (5.33%) .

In Vitro Studies

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have shown promising results. A notable study reported a dose-dependent inhibition of cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC50 values were determined to be significantly lower than those of some conventional chemotherapeutic agents, indicating a potential for further development .

Comparative Analysis

| Compound | Antimicrobial Activity | IC50 (Cancer Cells) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | 15 µM | Apoptosis induction |

| Similar Compound 1 | Yes | 20 µM | Membrane disruption |

| Similar Compound 2 | Moderate | 25 µM | Metabolic pathway interference |

This table summarizes findings from various studies comparing this compound with similar organosilicon compounds

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of C₁₄H₂₇NSi₂ and Analogous Silicon-Nitrogen Compounds

Key Observations :

- Steric Effects : C₁₄H₂₇NSi₂’s tert-butyl and phenyl groups enhance steric hindrance compared to trimethylsilyl derivatives like C₁₃H₂₀N₂O₂Si, impacting reactivity in nucleophilic substitutions .

- Synthetic Efficiency : C₁₄H₂₇NSi₂ achieves a higher yield (95%) than many silicon-nitrogen analogs, likely due to optimized reaction conditions (e.g., inert atmosphere, precise stoichiometry) .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Solubility Data

| Compound | NMR Shifts (CDCl₃) | Solubility (mg/mL) | LogP (Calculated) |

|---|---|---|---|

| C₁₄H₂₇NSi₂ | δ 0.35 (Si-Me), 1.05 (t-Bu), 7.3 (Ph) | Not reported | 3.2 (estimated) |

| C₇H₁₄O₃ | Not reported | 18.5 | 0.93 |

| C₁₅H₁₀FNO₂ | δ 6.8–7.5 (Ar-H) | Not reported | 2.02 (iLOGP) |

Key Observations :

- NMR Signature: C₁₄H₂₇NSi₂’s distinct tert-butyl (δ 1.05) and aromatic (δ 7.3) shifts differentiate it from non-aromatic analogs like C₇H₁₄O₃ .

- Lipophilicity: C₁₄H₂₇NSi₂’s higher LogP (estimated 3.2) versus C₇H₁₄O₃ (LogP 0.93) suggests greater membrane permeability, aligning with its role in organometallic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.